chemical structure and physical properties of Desbenzyl IBP
chemical structure and physical properties of Desbenzyl IBP
Desbenzyl IBP (O,O-Diisopropyl Thiophosphate): Chemical Structure, Physical Properties, and Synthetic Utility
Executive Summary As a Senior Application Scientist, I frequently encounter organophosphorus compounds that serve dual roles: as critical environmental metabolites and as highly versatile synthetic intermediates. Desbenzyl IBP, chemically known as O,O-diisopropyl thiophosphate (or O,O-diisopropyl phosphorothioic acid), is a prime example. Originally identified as the primary desbenzylated metabolite of the agricultural fungicide Iprobenfos (IBP), this compound has garnered significant attention in synthetic organic chemistry. Its unique structural tautomerism and reactivity make it an indispensable building block for synthesizing complex α-mercaptophosphonates via stereospecific sigmatropic rearrangements.
This whitepaper provides an in-depth technical analysis of the chemical structure, physical properties, environmental generation, and advanced laboratory applications of Desbenzyl IBP.
Chemical Structure and Molecular Characteristics
Desbenzyl IBP (CAS: 4486-44-6) possesses the molecular formula C₆H₁₅O₃PS[1]. The molecule is characterized by a central pentavalent phosphorus atom bonded to two bulky isopropoxy groups. The defining feature of this molecule is its structural tautomerism. In solution, the compound exists in an equilibrium between the thiono form (P=S with an -OH group) and the thiolo form (P=O with an -SH group).
The presence of the bulky diisopropyl groups provides significant steric shielding around the phosphorus center. This steric bulk is a critical mechanistic advantage in synthetic applications, as it suppresses unwanted nucleophilic attacks directly at the phosphorus atom, thereby directing reactivity toward the sulfur or oxygen heteroatoms.
Physical and Physicochemical Properties
Accurate characterization of Desbenzyl IBP is essential for both environmental monitoring and synthetic handling. The free acid is typically a liquid, though it is frequently isolated and utilized as a triethylammonium or sodium salt to enhance stability and nucleophilicity[2].
| Property | Value / Description |
| Chemical Name | O,O-Diisopropyl thiophosphate |
| CAS Registry Number | 4486-44-6 |
| Molecular Formula | C₆H₁₅O₃PS |
| Molecular Weight | 198.22 g/mol |
| Appearance | Colorless to pale yellow liquid (as free acid) |
| Structural Tautomerism | Thiono (P=S) ⇌ Thiolo (P=O) |
| Solubility | Soluble in THF, DCM, Et₂O; partially soluble in H₂O |
| Storage Conditions | Store under inert atmosphere (Argon/N₂) at 2–8 °C |
Environmental Generation: The Desbenzylation Pathway
In agricultural chemistry, Desbenzyl IBP is recognized as a persistent fungal and bacterial hydrolysis product of Iprobenfos (Kitazin P)[3]. When Iprobenfos is applied to control rice blast (Pyricularia oryzae), environmental microbiota metabolize the fungicide by enzymatically cleaving the S-benzyl bond. This desbenzylation acts as a detoxification mechanism, releasing the benzyl moiety and leaving behind the highly stable Desbenzyl IBP.
Metabolic desbenzylation pathway of Iprobenfos yielding Desbenzyl IBP.
Advanced Synthetic Utility: The Thiophosphate-Mercaptophosphonate Rearrangement
Beyond its role as a metabolite, Desbenzyl IBP is a highly valued reagent in the synthesis of α-mercaptophosphonates. The workflow relies on the alkylation of Desbenzyl IBP followed by a strictly controlled lithiation.
When the S-alkylated derivative of Desbenzyl IBP is treated with a non-nucleophilic base at low temperatures, it forms a dipole-stabilized α-carbanion. This intermediate undergoes a concerted [1,2]-sigmatropic rearrangement . Because the rearrangement is concerted, it proceeds with strict retention of stereochemical configuration—a highly desirable trait in asymmetric synthesis[2].
Workflow of the [1,2]-thiophosphate-mercaptophosphonate rearrangement.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the use of Desbenzyl IBP in the synthesis of α-mercaptophosphonates. Every step is grounded in chemical causality.
Protocol A: Preparation of S-Alkyl O,O-Diisopropyl Thiophosphate
Objective: Alkylate Desbenzyl IBP to form the rearrangement precursor.
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Salt Formation: Dissolve 10 mmol of O,O-diisopropyl thiophosphoric acid (Desbenzyl IBP) in 20 mL of anhydrous tetrahydrofuran (THF). Add 1.1 equivalents of triethylamine dropwise at 0 °C.
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Causality: The free acid is prone to side reactions. Conversion to the triethylammonium salt generates a highly polarizable, "soft" thiolate nucleophile, ensuring that subsequent alkylation occurs exclusively at the sulfur atom rather than the oxygen.
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Alkylation: Add 10 mmol of the desired primary alkyl halide (e.g., hexyl bromide) dropwise to the solution.
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Reaction: Stir the mixture at room temperature for 12 hours under an argon atmosphere.
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Workup: Filter off the precipitated triethylammonium bromide salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (hexane/EtOAc) to yield the pure S-alkyl O,O-diisopropyl thiophosphate[2].
Protocol B: [1,2]-Sigmatropic Rearrangement to α-Mercaptophosphonate
Objective: Isomerize the S-alkyl thiophosphate into an α-mercaptophosphonate with retention of configuration.
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Cryogenic Setup: Dissolve 5 mmol of the S-alkyl O,O-diisopropyl thiophosphate in 15 mL of anhydrous THF. Cool the flask to -45 °C using a dry ice/acetonitrile bath under strict argon protection.
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Lithiation: Slowly add 1.2 equivalents of freshly prepared Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution.
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Causality: LiTMP is strictly required here instead of standard alkyllithiums (like n-BuLi). A nucleophilic base would attack the electrophilic phosphorus center, cleaving the molecule. The extreme steric bulk of LiTMP ensures it acts solely as a base, selectively deprotonating the α-carbon to form a dipole-stabilized carbanion[2].
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Rearrangement: Allow the reaction mixture to stir at -45 °C for 2 hours. The carbanion will spontaneously undergo a[1,2]-sigmatropic shift.
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Quenching: Quench the reaction at -45 °C by adding 10 mL of saturated aqueous NH₄Cl.
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Isolation: Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous MgSO₄, evaporate the solvent, and purify via bulb-to-bulb distillation or chromatography to isolate the target α-mercaptophosphonate.
References
- ChemicalBook. (n.d.). Desbenzyl IBP | 4486-44-6. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI-9ywHkBVUY84P0-XA9W6He8vvn4YAY_PEfvy933vtasB0rM6QL5hWQFnHjlsV8BoMKrOFMqmFstHJ5B2ikOZtYmRh7lPIO_BcmvuavHspdRveRdvBmdY16sPS6YQ-z2vf4zHEAyngYprvKdhm4fOR4tRxdVctIyrPyiRJg8YmfQ=]
- Philippitsch, V., & Hammerschmidt, F. (2011). Rearrangement of lithiated S-alkyl O,O-dialkyl thiophosphates: Scope and stereochemistry of the thiophosphate–mercaptophosphonate rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmw447X9m0ZvVvKQdS8bTFob9zkqOLDlNI5jgJfrSxFjgU-fme1PPKq8ij-lpZQIzVZiVCEB1QFgLneD-QhF_7OuKAGm4vwq2ytGcv1_M4uIjA5atYtfZSesnYgcZh1pRk6xwrtglAy6PGkCqxhVkDo_kNm3vzqlg=]
- Daughton, C. G., & Hsieh, D. P. (1977). Parathion utilization by bacterial symbionts in a chemostat. ASM Journals. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2dSie8Z9SsznPwCGYAU2bqIUDUIXkMcfHylY1ZjQB6iz9pr9ydeq6A3IjczbgV6xJ3UiGcrYA1wUiQJGcHO89t5EexJyfEHGae1NO5tYqx8iChWWgwqtixpctHwjGhnHxo50EFtK_TdT2Sz1ERWXxtmrsJvGC6CxW]
Sources
- 1. Desbenzyl IBP | 4486-44-6 [amp.chemicalbook.com]
- 2. Rearrangement of lithiated S-alkyl O,O-dialkyl thiophosphates: Scope and stereochemistry of the thiophosphate–mercaptophosphonate rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. journals.asm.org [journals.asm.org]
